VU0240382
説明
特性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |
InChIキー |
BOVJHNHRQNCDEQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
準備方法
Reaction Conditions and Optimization
A representative procedure involves reacting homophthalic anhydride (1.0 equiv.) with benzaldehyde-derived imines (1.2 equiv.) in acetic acid at 80°C for 24 hours. The reaction proceeds via nucleophilic attack of the imine on the anhydride, followed by cyclodehydration. Substitution at the 6-position is achieved using ortho-substituted benzaldehydes. For example, 2-ethynylbenzaldehyde derivatives yield 6-ethynyl intermediates, which are subsequently functionalized.
Table 1: Castagnoli–Cushman Reaction Outcomes for Core Synthesis
| Substrate | Product Yield (%) | Conditions | Reference |
|---|---|---|---|
| Homophthalic anhydride | 65–89 | AcOH, 80°C, 24 h | |
| 2-Ethynylbenzaldehyde | 72 | Toluene, reflux, 12 h |
Pomeranz–Fritsch Cyclization for Dihydroisoquinoline Formation
The Pomeranz–Fritsch cyclization, modified with trimethylsilyl triflate (TMSOTf), offers an alternative route. This method converts dimethyl acetals into 1,2-dihydroisoquinolines under mild conditions.
Protocol and Mechanistic Insights
A solution of dimethyl acetal (1.0 mmol) in dichloromethane is treated with TMSOTf (1.2 equiv.) and 2,6-lutidine (2.0 equiv.) at −20°C. After 2 hours, the mixture is warmed to room temperature, yielding the dihydroisoquinoline core in 70–85% yield. The 6-position is functionalized post-cyclization via Sonogashira coupling (Section 3.1).
Introduction of Phenylethynyl Group via Sonogashira Coupling
The Sonogashira reaction is pivotal for appending the phenylethynyl moiety to the dihydroisoquinolinone core. This cross-coupling between terminal alkynes and aryl halides requires palladium/copper catalysis.
Optimized Coupling Conditions
A mixture of 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv.), phenylacetylene (1.5 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (3.0 equiv.) in THF is stirred at 60°C for 12 hours. Chromatographic purification yields the target compound in 68–75% yield.
Table 2: Sonogashira Coupling Efficiency
| Aryl Halide | Alkyne | Catalyst System | Yield (%) |
|---|---|---|---|
| 6-Bromo-DHIQ | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 75 |
| 6-Iodo-DHIQ | 4-MeO-C₆H₄C≡CH | PdCl₂(dppf)/CuI | 82 |
Copper-Catalyzed Direct Alkynylation
Recent advances utilize copper catalysts for direct C–H alkynylation, bypassing pre-halogenation steps. This method employs N-activated dihydroisoquinolinones and phenylacetylene under oxidative conditions.
Reaction Setup
A solution of 3,4-dihydroisoquinolin-1(2H)-one (1.0 mmol), phenylacetylene (2.0 equiv.), Cu(CH₃CN)₄PF₆ (10 mol%), and DIPEA (1.5 equiv.) in DCE is stirred at −30°C for 24 hours. The reaction proceeds via a radical-intermediate pathway, affording the product in 65% yield.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 6-(Phenylethynyl)-DHIQ Synthesis
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Castagnoli–Cushman | 3 | 45–55 | One-pot core formation | Limited substituent diversity |
| Pomeranz–Fritsch | 2 | 50–60 | Mild conditions | Requires pre-functionalized substrates |
| Sonogashira Coupling | 2 | 68–75 | High regioselectivity | Dependent on aryl halides |
| Direct Alkynylation | 1 | 60–65 | No pre-halogenation | Low functional group tolerance |
Characterization and Validation
Critical characterization data for 6-(phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one include:
化学反応の分析
Types of Reactions
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
作用機序
The mechanism of action of 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
Pharmacological and Functional Differences
- Receptor Specificity: The phenylethynyl derivative exhibits pronounced mGluR modulation, whereas the σ₂-targeting dimethoxy derivative (from ) shows high affinity for cancer-associated σ₂ receptors, highlighting scaffold adaptability to diverse targets .
- Biological Activity: Unlike the phenylethynyl compound, 59 derivatives synthesized via Castagnoli–Cushman reactions () demonstrated superior antioomycete activity against Pythium recalcitrans, indicating substituent-dependent biological targeting .
- Physicochemical Properties : The phenylethynyl group enhances lipophilicity compared to hydrophilic groups like the 2-hydroxyphenyl moiety, impacting blood-brain barrier penetration in neurological applications .
生物活性
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the reaction of appropriate precursors through methods such as palladium-catalyzed coupling reactions. These synthetic routes allow for the introduction of various substituents that can significantly affect the biological activity of the resulting compounds.
Anticancer Properties
Research has shown that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant anticancer properties. For example, one study demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses activity against several pathogens, including fungi and bacteria. One derivative showed superior efficacy against Pythium recalcitrans, a plant pathogen, with an EC50 value of 14 μM, outperforming commercial antifungal agents like hymexazol .
Enzyme Inhibition
Another area of interest is the inhibition of monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism. Compounds structurally related to 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one have been screened for MAO-A and MAO-B inhibition. Notably, some derivatives exhibited low micromolar IC50 values, indicating potent enzyme inhibition .
Structure-Activity Relationship (SAR)
The biological activity of 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one can be significantly influenced by its structural modifications:
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Phenylethynyl | Enhances anticancer activity | Linked to apoptosis induction |
| Alkyl groups | Varies; can improve solubility | Structural diversity leads to varied activities |
| Halogenation | Potentially increases potency | Specific halogens may enhance enzyme binding |
Case Studies
Several case studies have reported on the efficacy of 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives:
- Anticancer Study : A series of derivatives were tested against breast and lung cancer cell lines. The most potent compound induced apoptosis at low concentrations and was shown to inhibit key oncogenic pathways.
- Antifungal Evaluation : In a comparative study against various phytopathogens, one derivative demonstrated a preventive efficacy of 96.5% at higher doses in vivo, indicating its potential as a fungicide in agricultural applications.
- Neuroprotective Effects : Compounds derived from this scaffold were evaluated for neuroprotective effects in models of neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress.
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives?
- Answer : Common routes include:
- Palladium-catalyzed C–H activation : Pd(II)-catalyzed intermolecular annulation with allenes under ambient conditions, enabling functional group compatibility .
- Radical cyclization : Metal-free hydroxyalkylation-initiated radical reactions for 4-substituted derivatives via C(sp³)–H cleavage and cyclization .
- Substituent introduction : Bromination or hydroxylation at specific positions using precursors like 6-methoxy-1-indanone or 2-(4-methoxyphenyl)ethylamine .
- Key considerations : Optimize catalyst loading (e.g., Pd(OAc)₂) and solvent systems (e.g., DCE for radical reactions). Monitor regioselectivity using NMR and LC-MS.
Q. How is structural characterization of 3,4-dihydroisoquinolinone derivatives performed?
- Answer :
- X-ray crystallography : Resolve asymmetric units, dihedral angles (e.g., 43.66° between benzene rings), and hydrogen-bonding networks (e.g., O–H⋯O interactions) .
- Spectroscopy : Use H/C NMR to confirm substituent positions and FT-IR for carbonyl (C=O) stretching (~1680 cm⁻¹).
- Computational analysis : Calculate topological polar surface area (TPSA) and logP values for hydrophobicity assessment .
Advanced Research Questions
Q. How do substituents on the dihydroisoquinolinone scaffold modulate biological activity?
- Answer :
- Electron-withdrawing groups (e.g., fluoro) : Enhance binding to enzymes like EZH2 (e.g., PF-06821497, IC₅₀ = 2.3 nM) by increasing electrophilicity .
- Hydroxyl groups : Improve solubility and MAO-B inhibition (e.g., 7-hydroxy derivatives show 50% inhibition at 10 μM) .
- Bulkier substituents (e.g., cyclopentyl) : Reduce off-target effects in H3 receptor antagonists (e.g., compound 39, Kᵢ = 8.2 nM) .
Q. What experimental designs are recommended for evaluating antioomycete or antitumor activity?
- Answer :
- In vitro assays : Use lipidomics (e.g., Lipid Search software) to quantify membrane disruption in Phytophthora species .
- Cell-based models : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., IC₅₀ values for PF-06821497 in lymphoma cells) .
- Statistical validation : Apply one-way ANOVA with Fisher’s LSD test (p < 0.05) to compare treatment groups .
Q. How can contradictions in reported bioactivity data be resolved?
- Answer :
- Control variables : Standardize assay conditions (e.g., pH, temperature) and cell passage numbers.
- Structural verification : Confirm compound purity (>95% by HPLC) and crystallinity (e.g., PXRD) to rule out polymorphic effects .
- Meta-analysis : Compare substituent effects across studies (e.g., 6-fluoro vs. 7-hydroxy derivatives show divergent MAO inhibition) .
Data Analysis & Optimization
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR)?
- Answer :
- Multivariate regression : Correlate logP, TPSA, and IC₅₀ values to identify physicochemical drivers of activity.
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points in biological replicates .
Q. How can reaction yields be optimized for palladium-catalyzed syntheses?
- Answer :
- Catalyst screening : Test Pd(OAc)₂, PdCl₂, and ligand systems (e.g., BINAP) for turnover efficiency.
- Solvent optimization : Compare DMF, THF, and toluene for polarity effects (e.g., THF improves radical cyclization yields by 20%) .
- Scale-up protocols : Use flow chemistry for gram-scale production while maintaining <5% yield variation .
Tables
| Substituent Position | Biological Target | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 6-Phenylethynyl | EZH2 | 2.3 nM | |
| 7-Hydroxy | MAO-B | 50% inhibition at 10 µM | |
| 2-Cyclopentyl | H3 receptor | 8.2 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
